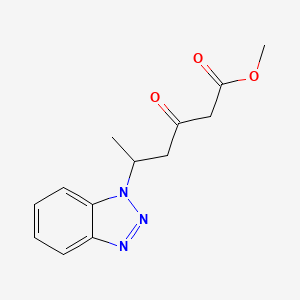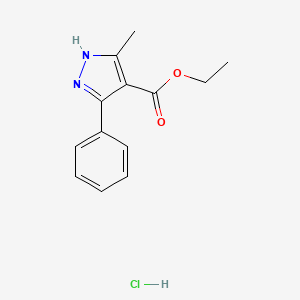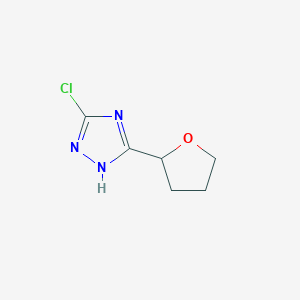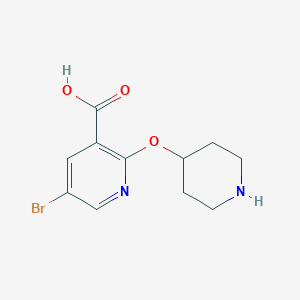
5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester
Vue d'ensemble
Description
“5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester” is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles and dichloromethane (DCM) under mild conditions has been developed . This reaction is one of few examples to show the use of DCM as a C-1 surrogate in carbon–heteroatom bond formation and to highlight the versatility of using DCM as a methylene building block .Chemical Reactions Analysis
Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- Benzotriazole derivatives, including 5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester, are involved in various chemical reactions. One study discusses benzotriazole reacting with diethyl ethoxymethylenemalonate through ethylation and Michael addition to yield isomeric esters (Sanna et al., 1997).
Biological Activities
- Synthesized benzotriazole derivatives have been evaluated for antifungal and antibacterial activities, showing potential as therapeutic agents. This includes a study on new 5-[2-(1,2,3-benzotriazole)-1-yl-methyl]-arylidene hydrazino-l,3,4-thiadiazoles (Shukla & Srivastava, 2008).
Peptide Coupling
- Benzotriazole derivatives are used in peptide coupling, as illustrated in a study where benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent is used for coupling conjugated carboxylic acid with methyl ester amino acids hydrochloride (Brunel, Salmi & Letourneux, 2005).
Environmental Impact and Biodegradation
- A study on the biotransformation of benzotriazoles in activated sludge identified various transformation products and elucidated degradation pathways, indicating the environmental presence and treatment of these compounds (Huntscha et al., 2014).
Synthetic Applications in Organic Chemistry
- Benzotriazole derivatives are used in the synthesis of functionalized ketones, as highlighted in a study involving benzotriazol-1-ylmethyl methyl thioether reacting with alkyl halides (Katritzky et al., 1998).
Advanced Material Development
- In the field of organic solar cells, benzotriazole-containing copolymers have been developed, demonstrating the role of these compounds in renewable energy technologies (Karakus et al., 2012).
Mécanisme D'action
Target of Action
Benzotriazole derivatives, to which bth belongs, have been found to interact with various enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .
Mode of Action
Benzotriazole derivatives have been known to exhibit diverse non-covalent interactions, which endow them with a broad spectrum of biological properties . These interactions could potentially alter the function of the target enzymes or receptors, leading to changes at the cellular level.
Biochemical Pathways
Benzotriazole derivatives have been associated with a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that benzotriazole derivatives, and potentially BTH, could affect multiple biochemical pathways.
Pharmacokinetics
The benzotriazole moiety is known for its stability and versatility in organic synthesis , which could potentially influence the pharmacokinetic properties of BTH.
Result of Action
Given the broad spectrum of biological properties exhibited by benzotriazole derivatives , it can be inferred that BTH might induce a variety of cellular responses depending on the specific targets it interacts with.
Action Environment
The stability of the benzotriazole moiety suggests that BTH could potentially maintain its efficacy under a variety of environmental conditions.
Analyse Biochimique
Biochemical Properties
5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to activate molecules toward numerous transformations and remains stable during the course of reactions . It can bind with enzymes and receptors in biological systems, forming non-covalent interactions such as π–π stacking interactions and hydrogen bonds . These interactions endow the compound with a broad spectrum of biological properties, including antibacterial, antifungal, and antiviral activities .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These effects are mediated through its interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors . These interactions can inhibit or activate specific enzymes, leading to downstream effects on cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability during the course of reactions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies have shown that the compound can maintain its biological activity over extended periods, although its stability and degradation may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial and antifungal activities . At higher doses, it may cause toxic or adverse effects. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within the body . The compound’s metabolic pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these pathways is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and therapeutic efficacy, making it essential to study these processes in detail.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
methyl 5-(benzotriazol-1-yl)-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(7-10(17)8-13(18)19-2)16-12-6-4-3-5-11(12)14-15-16/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIOEIIAMDQQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(=O)OC)N1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1394304.png)

![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)



![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)


![tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1394319.png)
